N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that has been shown to have anti-inflammatory and immunosuppressive effects.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. By inhibiting NF-κB, N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is able to reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has also been shown to reduce the infiltration of immune cells into the colon, which is a hallmark of colitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide in lab experiments is its ability to induce colitis in animal models. This allows researchers to study the disease in a controlled setting and to test potential treatments. However, there are some limitations to using N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide. For example, the severity of the colitis can vary depending on the dose and route of administration, which can make it difficult to compare results between studies.
Future Directions
There are a number of future directions for research on N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of new treatments for colitis. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has been used to test a variety of potential treatments, including probiotics, prebiotics, and anti-inflammatory drugs. Another area of interest is the use of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide to study the gut microbiome. The gut microbiome plays a key role in the development of colitis, and N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide-induced colitis could be used to study the interactions between the microbiome and the immune system. Finally, there is interest in developing new animal models of colitis that more closely mimic the human disease. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide-induced colitis is a valuable tool, but it has limitations, and new models could provide additional insights into the disease.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has been used extensively in scientific research for its ability to induce colitis in animal models. Colitis is an inflammatory bowel disease that affects millions of people worldwide. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide-induced colitis has been shown to mimic many of the characteristics of human colitis, making it a valuable tool for studying the disease.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12(21)13-2-4-14(5-3-13)19-26(24,25)16-8-6-15(7-9-16)20-17(22)10-11-18(20)23/h2-9,19H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAABWUDJCTNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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